4-Cyano-2-fluorophenyl chloroformate
Description
4-Cyano-2-fluorophenyl chloroformate is a specialized aromatic chloroformate featuring a phenyl ring substituted with a cyano (-CN) group at the 4-position and a fluorine atom at the 2-position. Chloroformates (ROCOCl) are highly reactive acylating agents used extensively in organic synthesis, particularly for introducing ester or carbamate functionalities. The electron-withdrawing cyano and fluorine substituents enhance the electrophilicity of the carbonyl carbon, making this compound more reactive toward nucleophiles compared to non-substituted or alkyl-substituted chloroformates. Its applications include peptide synthesis, polymer chemistry, and pharmaceutical intermediate production, where selective reactivity and stability under specific conditions are critical .
Properties
Molecular Formula |
C8H3ClFNO2 |
|---|---|
Molecular Weight |
199.56 g/mol |
IUPAC Name |
(4-cyano-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3ClFNO2/c9-8(12)13-7-2-1-5(4-11)3-6(7)10/h1-3H |
InChI Key |
YINVQIQXJYSDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluorophenyl chloroformate typically involves the reaction of 4-cyano-2-fluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
4-Cyano-2-fluorophenol+Phosgene→4-Cyano-2-fluorophenyl chloroformate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products.
Industrial Production Methods
In industrial settings, the production of 4-Cyano-2-fluorophenyl chloroformate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-cyano-2-fluorophenol and carbon dioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with 4-Cyano-2-fluorophenyl chloroformate to form carbamates under mild conditions.
Alcohols: React to form carbonates, often in the presence of a base to neutralize the HCl formed.
Thiols: React to form thiocarbonates, typically under basic conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
4-Cyano-2-fluorophenyl chloroformate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluorophenyl chloroformate primarily involves its reactivity as a chloroformate ester. The compound reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The presence of the cyano and fluorine groups can influence the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Reactivity and Chemical Properties
The reactivity of chloroformates is influenced by the substituent on the oxygen atom (R group). Electron-withdrawing groups (EWGs) increase electrophilicity, accelerating reactions with amines, alcohols, and thiols. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Effects: The 4-CN and 2-F groups in 4-cyano-2-fluorophenyl chloroformate enhance its electrophilicity compared to benzyl or ethyl analogs, though it is less reactive than 4-nitrophenyl chloroformate due to the stronger EWG (-NO₂) in the latter .
- Hydrolysis Stability: Aromatic chloroformates generally hydrolyze slower than alkyl derivatives. However, EWGs like -CN and -F may slightly accelerate hydrolysis relative to non-EWG aromatic analogs (e.g., benzyl) .
Physical and Regulatory Data
Biological Activity
4-Cyano-2-fluorophenyl chloroformate is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of a cyano group and a fluorine atom on the phenyl ring, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of 4-cyano-2-fluorophenyl chloroformate is C9H6ClFNO2, with a molecular weight of approximately 215.60 g/mol. The structure includes a chloroformate functional group, which is known for its reactivity in organic synthesis and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClFNO2 |
| Molecular Weight | 215.60 g/mol |
| IUPAC Name | 4-Cyano-2-fluorophenyl chloroformate |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that 4-cyano-2-fluorophenyl chloroformate exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity : Some studies have indicated that derivatives of chloroformates can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
The biological activity of 4-cyano-2-fluorophenyl chloroformate is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The chloroformate moiety can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways critical for cell survival and proliferation.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in cellular signaling pathways, altering their function and leading to biological effects such as apoptosis or cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various chloroformate derivatives, including 4-cyano-2-fluorophenyl chloroformate, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against resistant strains.
- Anticancer Potential : In vitro studies demonstrated that 4-cyano-2-fluorophenyl chloroformate could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Toxicological Assessment : Toxicological studies are essential for understanding the safety profile of new compounds. Initial assessments showed that while 4-cyano-2-fluorophenyl chloroformate exhibits promising biological activities, it also requires careful evaluation for cytotoxic effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
